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An In-Depth Technical Guide to (S)-3-Methylmorpholine (CAS 350595-57-2): A Key Chiral

Building Block for Kinase Inhibitor Synthesis

Executive Summary
(S)-3-Methylmorpholine, identified by CAS number 350595-57-2, is a chiral heterocyclic amine

that has emerged as a critical structural motif in modern medicinal chemistry. While a simple

molecule in its own right, it serves as a high-value building block for the synthesis of complex,

biologically active compounds. Its primary and most significant application is in the

development of ATP-competitive kinase inhibitors, particularly those targeting the

Phosphoinositide 3-kinase (PI3K) / AKT / mammalian Target of Rapamycin (mTOR) signaling

pathway. The specific stereochemistry and conformation of the (S)-3-methylmorpholine ring are

crucial for achieving high potency and selectivity in the resulting drug candidates. This guide

provides a comprehensive overview of its physicochemical properties, its strategic role in drug

design, the biological rationale for its use, detailed synthetic protocols, and commercial supplier

information for researchers and drug development professionals.

Introduction: The Strategic Importance of a Chiral
Scaffold
In the landscape of drug discovery, the selection of appropriate chemical scaffolds is a

determinant of success. (S)-3-Methylmorpholine is not a therapeutic agent itself, but rather a
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key intermediate whose structure is frequently incorporated into advanced drug candidates.[1]

Its value lies in the unique combination of features it offers: a basic nitrogen for synthetic

handles, a polar morpholine ring for solubility, and a crucial chiral methyl group that allows for

specific, high-affinity interactions within the ATP-binding pockets of target enzymes.

This compound has become particularly prominent in the synthesis of morpholinopyrimidine

and morpholino-triazine derivatives, which are potent inhibitors of the PI3K/mTOR pathway.[2]

[3] Dysregulation of this pathway is a hallmark of numerous human cancers, making it one of

the most intensely pursued targets for oncology drug development.[4][5]

Physicochemical and Technical Properties
The fundamental properties of (S)-3-Methylmorpholine are summarized below. Proper handling

and storage are critical to maintaining its purity and stability.
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Property Value Source(s)

CAS Number 350595-57-2 [4][5][6]

Chemical Name
(S)-3-Methylmorpholine;

(3S)-3-Methylmorpholine
[1][4][5]

Molecular Formula C₅H₁₁NO [1][4][6]

Molecular Weight 101.15 g/mol [1][4][6]

Appearance Colorless liquid [4][7]

Boiling Point 133-137 °C [2][4][8]

Density ~0.891 g/cm³ (Predicted) [4][6]

pKa ~9.03 (Predicted) [4]

Purity Typically ≥95-98% [2][5][7]

Storage Conditions

Store at 2–8 °C under an inert

atmosphere (Nitrogen or

Argon)

[4][6]

SMILES C[C@@H]1COCCN1 [4][5][6]

InChI Key
SFWWGMKXCYLZEG-

YFKPBYRVSA-N
[4][7]

The PI3K/AKT/mTOR Signaling Pathway: A Core
Therapeutic Target
To understand the utility of (S)-3-Methylmorpholine, one must first understand the biological

pathway its derivatives target. The PI3K/AKT/mTOR pathway is a central intracellular signaling

network that governs fundamental cellular processes, including growth, proliferation,

metabolism, and survival.[4][9]

Mechanism of Activation:
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Upstream Activation: The pathway is typically activated by growth factors (e.g., IGF-1, EGF)

binding to receptor tyrosine kinases (RTKs) on the cell surface.[6]

PI3K Activation: This binding event recruits and activates Class I PI3K at the plasma

membrane.

PIP3 Generation: Activated PI3K phosphorylates the lipid second messenger

phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-

trisphosphate (PIP3).[1][5]

AKT Recruitment and Activation: PIP3 acts as a docking site for proteins containing a

Pleckstrin Homology (PH) domain, such as AKT (also known as Protein Kinase B) and

PDK1. The co-localization at the membrane facilitates the phosphorylation and full activation

of AKT by PDK1 and mTOR Complex 2 (mTORC2).[5][6]

Downstream Effects: Activated AKT phosphorylates a multitude of downstream targets,

leading to pro-survival and pro-growth signals. Crucially, AKT activates mTOR Complex 1

(mTORC1), which promotes protein synthesis and cell growth while inhibiting autophagy.[1]

[9]

In many cancers, this pathway is constitutively active due to mutations in key components (e.g.,

PIK3CA, PTEN loss), leading to uncontrolled cell proliferation and resistance to apoptosis.[4]

Therefore, inhibiting kinases within this cascade, such as PI3K and mTOR, is a validated and

powerful anti-cancer strategy.[10]
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Figure 1: Simplified PI3K/AKT/mTOR Signaling Pathway.
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Structure-Activity Relationship (SAR): The Role of
the Methyl-Morpholine Moiety
The development of kinase inhibitors that are selective for mTOR over the highly similar PI3K

isoforms is a significant challenge.[7] SAR studies have revealed that the morpholine moiety,

particularly when substituted, is a key determinant of both potency and selectivity.

Hinge Binding: The morpholine nitrogen often forms a critical hydrogen bond with the "hinge

region" of the kinase ATP-binding pocket, a common anchoring point for ATP-competitive

inhibitors.

Selectivity Driver: The (S)- or (R)-methyl group provides a steric constraint that can be

exploited to achieve selectivity. For instance, in certain triazine scaffolds, a (R)-3-

methylmorpholine moiety points towards a key valine residue in the mTOR hinge region,

enhancing binding and conferring selectivity over PI3Kα.[3][7] While an unsubstituted

morpholine can lead to potent dual PI3K/mTOR inhibitors like Gedatolisib (PF-05212384),

the chiral methyl substitution is a proven strategy to tune the selectivity profile towards

mTOR.[7][11][12]

Physicochemical Properties: The morpholine ring itself imparts favorable physicochemical

properties, such as improved aqueous solubility and metabolic stability, which are essential

for developing viable drug candidates.

Experimental Protocols
The following protocols are provided as illustrative examples for the synthesis and application

of (S)-3-Methylmorpholine.

Protocol: Synthesis of (S)-3-Methylmorpholine
This procedure is based on the reduction of a chiral morpholinone precursor.

Causality: The choice of Lithium aluminum hydride (LiAlH₄) is critical; it is a potent, non-

selective reducing agent capable of reducing the stable amide carbonyl within the (S)-5-

methylmorpholin-3-one precursor to the corresponding amine, thereby forming the desired

morpholine ring system. Anhydrous tetrahydrofuran (THF) is used as it is an aprotic ether
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solvent that is stable to LiAlH₄ and effectively solubilizes the reactants. The reaction is initiated

at 0 °C to control the initial exothermic reaction, ensuring safety and preventing side reactions.

Step-by-Step Methodology:

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer,

thermometer, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄, 3.0 eq.) in

anhydrous tetrahydrofuran (THF).

Cooling: Cool the suspension to 0 °C using an ice-water bath.

Substrate Addition: Dissolve (S)-5-methylmorpholin-3-one (1.0 eq.) in anhydrous THF. Add

this solution dropwise to the cooled LiAlH₄ suspension, maintaining the internal temperature

below 5 °C.

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir overnight under a nitrogen atmosphere.

Quenching (Fieser Workup): Carefully and slowly quench the reaction at 0 °C by the

sequential dropwise addition of water, followed by 2N sodium hydroxide solution, and finally

more water. This procedure is crucial for safely neutralizing the excess LiAlH₄ and

precipitating the aluminum salts in a granular, easily filterable form.

Filtration: Stir the resulting slurry for 1 hour, then filter the mixture through a pad of

diatomaceous earth (e.g., Celite®) to remove the inorganic salts.

Extraction & Isolation: Wash the filter cake thoroughly with additional THF or a mixture of

dichloromethane/methanol. Combine the filtrates, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) at

a low temperature (20-25 °C) to yield the crude (S)-3-methylmorpholine.[4][9]

Purification: The crude product can be further purified by distillation if necessary.

Exemplar Protocol: Synthesis of a
Morpholinopyrimidine Intermediate
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This protocol demonstrates the use of (S)-3-Methylmorpholine as a nucleophile in a

nucleophilic aromatic substitution (SNAr) reaction to create a key drug intermediate.

Causality: This reaction couples the chiral amine with a heterocyclic core, a common strategy

in building kinase inhibitors. A dichloropyrimidine is used as the electrophile. The chlorine

atoms are good leaving groups, activated towards nucleophilic attack by the electron-

withdrawing nitrogen atoms in the pyrimidine ring. (S)-3-Methylmorpholine acts as the

nucleophile. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is

essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the

reaction to completion without consuming the valuable nucleophile.

Step-by-Step Methodology:

Reactant Mixture: To a solution of a suitable dichloropyrimidine derivative (e.g., 2,4-dichloro-

5-cyanopyrimidine) (1.0 eq.) in an aprotic solvent such as Tetrahydrofuran (THF) or

Acetonitrile (MeCN), add (S)-3-Methylmorpholine (1.1 eq.).

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the mixture.

Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (e.g., 80

°C) for several hours (typically 4-24 hours). Monitor the reaction progress by Thin-Layer

Chromatography (TLC) or LC-MS.

Workup: Upon completion, cool the reaction to room temperature and concentrate the

solvent under reduced pressure.

Purification: Dissolve the residue in a suitable organic solvent like Dichloromethane (DCM)

or Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over

anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be purified

by column chromatography on silica gel to yield the desired monosubstituted

morpholinopyrimidine intermediate.

Commercial Availability
(S)-3-Methylmorpholine is available from a variety of specialty chemical suppliers, facilitating its

use in research and development.
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Supplier Website (URL)

Sigma-Aldrich (Merck)

AK Scientific, Inc.

Biosynth

ChemScene

Apollo Scientific

Santa Cruz Biotechnology

Parchem

Fluorochem

Note: Availability and pricing are subject to change. This list is not exhaustive.

Conclusion
(S)-3-Methylmorpholine (CAS 350595-57-2) represents a prime example of a chiral building

block whose value is defined by its application in synthesizing high-value, complex molecules.

Its structural features are ideally suited for creating potent and selective inhibitors of the

PI3K/mTOR pathway, a cornerstone of modern oncology research. For drug development

professionals and medicinal chemists, a thorough understanding of this reagent's properties,

synthetic utility, and the biological rationale for its incorporation into drug candidates is essential

for the continued development of next-generation kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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